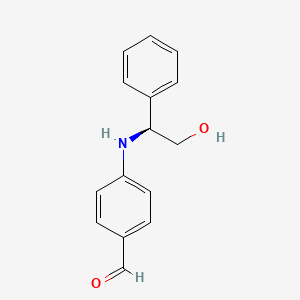![molecular formula C27H50OP2 B15165060 Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- CAS No. 194211-67-1](/img/structure/B15165060.png)
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is a complex organic compound characterized by its phenolic structure with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the phenol core, followed by the introduction of the phosphino groups and methyl groups through a series of substitution reactions. Common reagents used in these reactions include phosphorus trichloride, tert-butyl lithium, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phosphino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- involves its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the phosphino groups can coordinate with metal ions, influencing enzymatic activities and redox processes. These interactions can modulate cellular pathways and biochemical reactions, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3,5-di-tert-butyl-: Similar structure but lacks the phosphino groups.
Phenol, 2,4,6-trimethyl-: Similar methyl substitution pattern but lacks the phosphino groups.
Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar tert-butyl substitution but lacks the phosphino groups.
Uniqueness
Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is unique due to the presence of both phosphino and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances its ability to participate in complex chemical reactions and interact with a wide range of molecular targets.
Propriétés
Numéro CAS |
194211-67-1 |
|---|---|
Formule moléculaire |
C27H50OP2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
3,5-bis(ditert-butylphosphanylmethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C27H50OP2/c1-18-21(16-29(24(4,5)6)25(7,8)9)19(2)23(28)20(3)22(18)17-30(26(10,11)12)27(13,14)15/h28H,16-17H2,1-15H3 |
Clé InChI |
LVEGRUXICZHXQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CP(C(C)(C)C)C(C)(C)C)C)O)C)CP(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
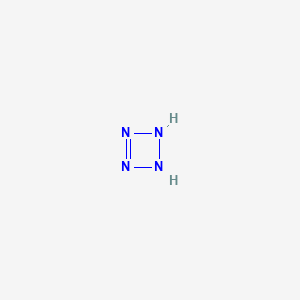
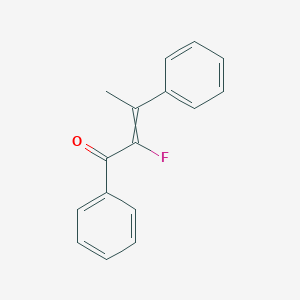
![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
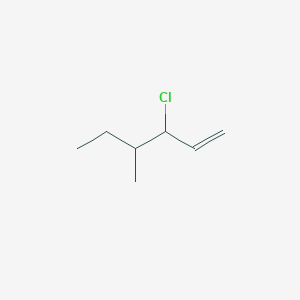

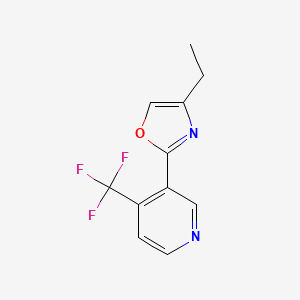
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
